Ceftezole sodium

Overview

Description

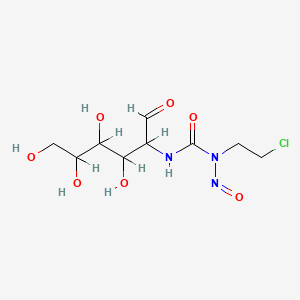

Ceftezole, also known as ceftezol, is a semi-synthetic first-generation cephalosporin antibiotic . It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .

Synthesis Analysis

Ceftezole sodium has been synthesized using capillary zone electrophoresis method . A synthesis process of ceftezole sodium has been patented, which includes the steps of synthesizing ceftezole, synthesizing the crude product of ceftezole sodium, and finally refining the crude .Molecular Structure Analysis

Ceftezole sodium crystal was easily obtained in isopropanol-water mixture. It consists of ceftizole sodium monohydrate, which consists of type I and type II two different crystal forms . Powder X-ray diffraction patterns showed differences between type I and the type II crystal forms .Chemical Reactions Analysis

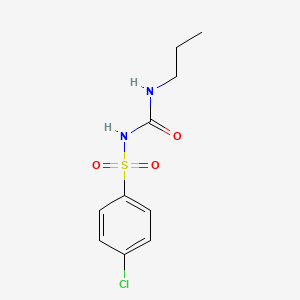

The bactericidal activity of ceftezole results from the inhibition of cell wall synthesis . It has a chemical structure similar to cefazolin . Both ceftezole and cefazolin have a tetrazolyl-acetyl group on the amino group of 7-aminocephalosporanic acid (7ACA), but ceftezole has a thiadiazolyl-thiomethyl group on the 3-position of 7ACA in place of the 5-methyl-thiadiazolyl-thiomethyl group possessed by cefazolin .Scientific Research Applications

- Ceftezole sodium is primarily used to treat bacterial infections. It inhibits bacterial penicillin-binding proteins (PBPs), disrupting cell wall synthesis and leading to bacterial cell death. Common infections treated with ceftezole include urinary tract infections, skin and soft tissue infections, and septicemia .

- Peritonitis, an inflammation of the peritoneum (the lining of the abdominal cavity), can be caused by bacterial contamination. Ceftezole has been investigated as a potential treatment for peritonitis, especially in patients undergoing peritoneal dialysis .

- Ceftezole is effective against respiratory tract infections, including pneumonia, bronchitis, and sinusitis. Its broad-spectrum activity makes it suitable for both Gram-positive and Gram-negative pathogens .

- Researchers have explored ceftezole sodium’s behavior during ultrasound-mediated de-agglomeration. Ultrasound can disperse agglomerates and improve crystallization processes. The study investigated the de-agglomeration process of ceftezole sodium agglomerates under different ultrasonic powers, shedding light on its physical mechanism .

- Surprisingly, ceftezole exhibits potent α-glucosidase inhibitory activity. In a high-throughput assay, it was identified as an inhibitor of this enzyme. This finding suggests potential applications beyond its antibiotic properties, such as managing blood sugar levels .

- While less explored, ceftezole may have additional applications. Researchers continue to investigate its pharmacokinetics, pharmacodynamics, and interactions with other drugs. These studies contribute to our understanding of its safety and efficacy .

Bacterial Infections

Peritonitis

Respiratory Tract Infections

Ultrasound-Mediated De-Agglomeration

α-Glucosidase Inhibition

Other Potential Applications

Mechanism of Action

Target of Action

Ceftezole Sodium, a semisynthetic first-generation cephalosporin antibiotic , primarily targets the penicillin-binding proteins (PBPs) . PBPs are enzymes located on the inner membrane of the bacterial cell wall and play a crucial role in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .

Mode of Action

Ceftezole Sodium interacts with its targets, the PBPs, by binding to and inactivating them . This interaction interferes with the cross-linkage of peptidoglycan chains, which are necessary for bacterial cell wall strength and rigidity . The inactivation of PBPs results in the weakening of the bacterial cell wall, leading to cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by Ceftezole Sodium is the peptidoglycan biosynthesis pathway . By inhibiting the PBPs, Ceftezole Sodium disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption affects the structural integrity of the bacterial cell wall, leading to cell lysis .

Pharmacokinetics

It is known that ceftezole sodium is used as an injectable or through an intravenous mode of delivery .

Result of Action

The molecular effect of Ceftezole Sodium’s action is the disruption of the bacterial cell wall’s structural integrity, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby exerting its antibacterial effect .

Action Environment

The efficacy and stability of Ceftezole Sodium can be influenced by various environmental factors. For instance, the inoculum size, the presence of human serum, different kinds of test media, and pH values of a test medium can affect the in vitro activity of Ceftezole Sodium

Safety and Hazards

Ceftezole Sodium is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name |

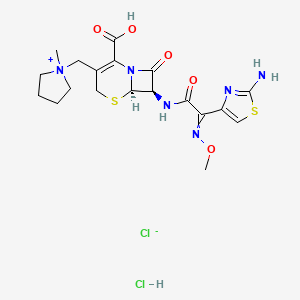

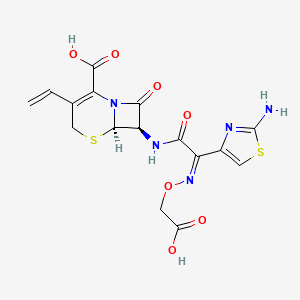

sodium;(6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N8O4S3.Na/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13;/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25);/q;+1/p-1/t8-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUMHWUOXWFPFH-JHQAJZDGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)[O-])CSC4=NN=CS4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)[O-])CSC4=NN=CS4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N8NaO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26973-24-0 (Parent) | |

| Record name | Ceftezole sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041136225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048594 | |

| Record name | Ceftezole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ceftezole sodium | |

CAS RN |

41136-22-5 | |

| Record name | Ceftezole sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041136225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftezole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFTEZOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NHZ4Y117H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Ceftezole Sodium?

A: Ceftezole Sodium is a β-lactam antibiotic that exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, , , , ] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final cross-linking steps of peptidoglycan synthesis. [, , , , ] This disruption of the cell wall integrity leads to bacterial cell death.

Q2: Against which bacteria is Ceftezole Sodium most effective?

A: Ceftezole Sodium exhibits high susceptibility against a broad spectrum of Gram-positive and Gram-negative bacteria. [, , , , ] Clinical studies have demonstrated its efficacy in treating acute bacterial infections, particularly those affecting the respiratory and urinary tracts. [, , , ] It has shown good activity against Methicillin-sensitive Staphylococcus aureus (MSSA), with lower Minimum Inhibitory Concentrations (MICs) compared to other cephalosporins like Cefazolin, Cefalexin, Cefuroxime, and Ceftazidime. []

Q3: Are there any reported cases of bacterial resistance to Ceftezole Sodium?

A: While Ceftezole Sodium demonstrates stability against β-lactamases, [] resistance mechanisms can still develop. Further research is crucial to monitor and understand the emergence of potential resistance patterns.

Q4: What is the molecular formula and weight of Ceftezole Sodium?

A: The molecular formula of Ceftezole Sodium is C16H15N6NaO5S2. The molecular weight is 454.45 g/mol. [, , ]

Q5: What are the different crystal forms of Ceftezole Sodium and how do they differ?

A: Ceftezole Sodium commonly exists as a monohydrate crystal, which can adopt two distinct forms: type I and type II. These forms exhibit differences in their X-ray diffraction patterns and thermal stability. [] For instance, type I crystals lose water molecules at a lower temperature range (35-117 °C) compared to type II crystals (110-160 °C). [] Type I crystals have been identified as more stable. []

Q6: Has research explored improving the physicochemical properties of Ceftezole Sodium?

A: Yes, novel crystallization methods utilizing ultrasound crystallographic orientation combined with gradient cooling solvent crystallization have been developed. [] These methods aim to enhance the hygroscopicity, purity, and particle size distribution of Ceftezole Sodium, ultimately improving the stability and safety of pharmaceutical formulations. []

Q7: Have any strategies been developed to improve the formulation of Ceftezole Sodium?

A: Researchers have explored incorporating Ceftezole Sodium into Chitosan microspheres using a suspension crosslinking method. [] This approach aims to achieve controlled drug release and potentially enhance its therapeutic efficacy. []

Q8: What analytical techniques are commonly employed for the determination of Ceftezole Sodium?

A8: Various analytical methods have been developed and validated for the accurate quantification of Ceftezole Sodium in pharmaceutical formulations and biological samples. These include:

Q9: How are the analytical methods for Ceftezole Sodium validated?

A9: The validation of analytical methods for Ceftezole Sodium involves assessing key parameters including:

Q10: Are there established quality control measures for Ceftezole Sodium?

A10: Yes, stringent quality control measures are essential throughout the development, manufacturing, and distribution of Ceftezole Sodium to ensure its consistency, safety, and efficacy. These measures may include:

Q11: What are the clinical applications of Ceftezole Sodium?

A: Ceftezole Sodium is primarily used for the treatment of acute bacterial infections. [, , , ] Its clinical efficacy has been demonstrated in managing respiratory and urinary tract infections. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.